1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-19-16(22)11-21(18(19)24)13-6-8-20(9-7-13)17(23)15-10-12-4-2-3-5-14(12)25-15/h2-5,10,13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHZQSLVVRXCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Piperidine Ring Formation: The piperidine ring is typically formed through hydrogenation, cyclization, or cycloaddition reactions.
Coupling Reactions: The benzofuran and piperidine rings are coupled using reagents such as boronic esters in Suzuki-Miyaura coupling reactions.
Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione moiety through cyclization reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or piperidine rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to these targets, while the imidazolidine-2,4-dione moiety contributes to its overall stability and bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can be contextualized against analogs with modifications to the benzofuran, piperidine, or imidazolidine-dione moieties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Substituent Effects on Lipophilicity and Reactivity: The 3-phenyl analog (C23H21N3O4, MW 403.4) exhibits greater lipophilicity compared to the target compound’s 3-methyl group, which may influence membrane permeability.
DMPI and CDFII demonstrate that piperidine derivatives with aromatic and heterocyclic substituents can exhibit antibacterial synergism, suggesting possible applications for the target compound.
Structural Flexibility :
- The piperidine ring’s conformational flexibility allows these compounds to adopt diverse binding poses in enzymatic or receptor environments .
Research Findings and Implications
- Antimicrobial Potential: Piperidine derivatives like DMPI and CDFII show activity against MRSA when combined with carbapenems .
- Synthetic Feasibility : provides NMR data for a related imidazolidine-dione derivative, highlighting methodologies for characterizing such compounds .
Biological Activity
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₃
Antitumor Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HT-29 and TK-10. In a study, certain derivatives demonstrated an EC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency against tumor cells .
The proposed mechanism for the antitumor activity involves the induction of apoptosis and disruption of mitochondrial function in cancer cells. For example, compounds with similar structures have been shown to alter mitochondrial membrane potential and induce cell death markers like phosphatidylserine exposure and propidium iodide permeabilization at low micromolar concentrations .
Pharmacological Profile
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Antitumor | < 1 | HT-29 and TK-10 cell lines | |
| Apoptosis Induction | 1 | Mitochondrial membrane | |
| Enzyme Inhibition | Not specified | USP19 (Ubiquitin-specific protease) |
Study 1: Anticancer Efficacy
In a recent study focusing on imidazolidine derivatives, it was found that the compound induced significant cytotoxic effects in various cancer cell lines. The study utilized DAPI staining to quantify intracellular amastigotes and DNA load reduction, which were markedly decreased in treated cells compared to controls .
Study 2: Enzyme Inhibition
Another investigation highlighted the compound's role as an inhibitor of USP19, a crucial enzyme involved in protein degradation pathways. This inhibition could lead to therapeutic applications in conditions like muscle atrophy and obesity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
